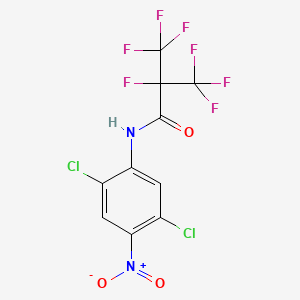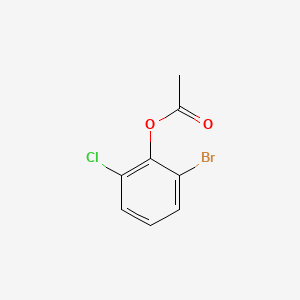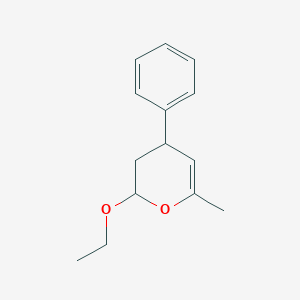
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran is a heterocyclic organic compound It belongs to the class of dihydropyrans, which are characterized by a six-membered ring containing one oxygen atom and one double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran can be achieved through several methods. One common approach involves the reaction of phenylacetaldehyde with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through a cyclization mechanism, forming the desired dihydropyran ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the cyclization process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the dihydropyran ring to a single bond, forming tetrahydropyran derivatives.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydropyran derivatives.
Substitution: Formation of various substituted dihydropyran derivatives.
Applications De Recherche Scientifique
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present in the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler dihydropyran compound with similar structural features.
3,6-Dihydro-2H-pyran: Another isomer of dihydropyran with a different arrangement of double bonds.
2-Methoxy-3,4-dihydro-2H-pyran: A methoxy-substituted dihydropyran.
Uniqueness
2-Ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran is unique due to the presence of both ethoxy and phenyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
111602-13-2 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-ethoxy-6-methyl-4-phenyl-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C14H18O2/c1-3-15-14-10-13(9-11(2)16-14)12-7-5-4-6-8-12/h4-9,13-14H,3,10H2,1-2H3 |
Clé InChI |
DKDLEWDOLBYOBH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC(C=C(O1)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


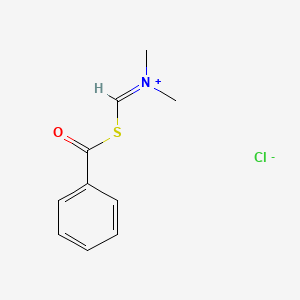

![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)

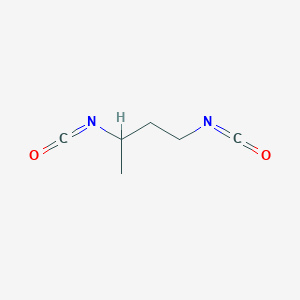
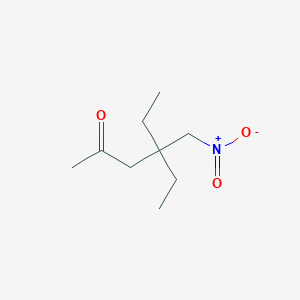
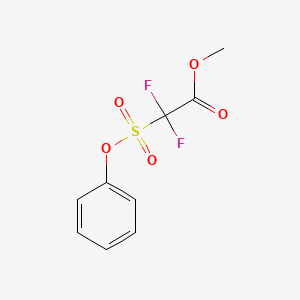
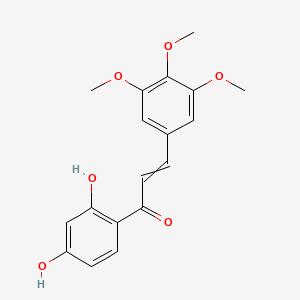
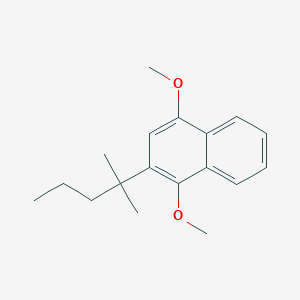
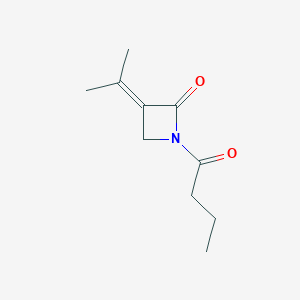
![2-amino-N-[N'-(2-amino-2-methylpropanoyl)carbamimidoyl]-2-methylpropanamide](/img/structure/B14322230.png)
